3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate
Description
Properties
CAS No. |
7356-31-2 |
|---|---|
Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)methyl]oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C12H14N2O5/c1-16-9-4-8(5-10(17-2)12(9)18-3)6-14-7-11(15)19-13-14/h4-5,7H,6H2,1-3H3 |
InChI Key |
NHFVDFRQEOTCSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the 1,2,3-oxadiazolium-5-olate ring system.
- Introduction of the 3,4,5-trimethoxyphenylmethyl substituent, often via nucleophilic substitution or condensation reactions.
- Use of specific reagents and conditions to promote ring closure and formation of the oxadiazolium cation with the 5-olate anion.
Reported Synthetic Approaches
Ultrasonication-Assisted Formylation and Cyclization
A related approach reported for 1,2,3-oxadiazol-3-ium-5-olate derivatives involves ultrasonication to facilitate formylation and ring closure, enhancing reaction rates and yields under mild conditions. Although this method was applied to 3-(4-chlorophenyl)-4-formyl-oxadiazol-3-ium-5-olate, it provides a useful precedent for related trimethoxyphenyl derivatives.
Stepwise Synthesis via 3,4,5-Trimethoxyaniline Derivatives
The 3,4,5-trimethoxyphenyl moiety is commonly introduced via reactions starting from 3,4,5-trimethoxyaniline, which is readily available and used as a nucleophile or precursor in condensation reactions.
Key steps include:
- Formation of imines or Schiff bases by refluxing 3,4,5-trimethoxyaniline with aldehydes in ethanol at elevated temperatures (80°C to reflux) for several hours.
- Reduction or further functionalization of these intermediates to introduce the oxadiazolium ring.
- Use of coupling agents such as 2-chloro-1,3-dimethylimidazolinium chloride in dichloromethane with triethylamine to facilitate amide or heterocyclic bond formation at room temperature over 12 hours.
Specific Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields relevant to the preparation of compounds bearing the 3,4,5-trimethoxyphenyl group, which can be adapted for the target oxadiazolium-5-olate compound:
| Step/Example | Reagents & Conditions | Solvent | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imine formation | 3,4,5-trimethoxyaniline + aldehyde | Ethanol | 80°C, 6 h | Not specified | Reflux or heating under reflux |
| Reduction & coupling | NaBH4 + benzoic acid, then acyl chloride derivatives | DCM, DMF | 25°C, 6–8 h | 38–44% | Use of triethylamine base |
| Amide formation | 3,4,5-trimethoxyaniline + acid derivatives + DIC + HOBT | DMF, ice bath to RT overnight | 55.6% | Carbodiimide coupling | |
| Microwave-assisted synthesis | Indole + 1,2-bis-(3,4,5-trimethoxyphenyl)diselenide + FeCl3 + I2 | Acetonitrile | 80°C, 30 min | 41–79% | Microwave irradiation accelerates reaction |
| Nucleophilic substitution | 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine + 3,4-dimethoxyaniline + DIPEA | DMSO | 60°C, overnight | 65% | Base-promoted substitution |
Data adapted and generalized from multiple experimental procedures involving 3,4,5-trimethoxyphenyl derivatives relevant to the target compound.
Example Procedure for this compound
While no direct synthesis of the exact compound was found in the literature, a plausible synthetic route based on related chemistry is:
Preparation of 3,4,5-trimethoxybenzyl hydrazide: React 3,4,5-trimethoxybenzylamine with hydrazine derivatives under reflux in ethanol.
Cyclization to 1,2,3-oxadiazolium-5-olate ring: Treat the hydrazide intermediate with appropriate dehydrating agents or cyclization promoters such as carbodiimides or imidazolinium salts in polar aprotic solvents (e.g., DMF, DCM) at room temperature or mild heating.
Purification: Isolate the product by extraction, washing, drying, and chromatographic purification or recrystallization.
This approach aligns with the use of carbodiimide coupling agents and imidazolinium salts reported for similar heterocyclic ring formations involving 3,4,5-trimethoxyphenyl substituents.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ultrasonication-assisted formylation and cyclization | Aldehydes, oxadiazolium precursors | Ultrasound, mild temp | Faster reactions, mild conditions | Limited direct data on trimethoxyphenyl derivatives |
| Carbodiimide-mediated coupling | DIC, HOBT, 3,4,5-trimethoxyaniline | DMF, ice bath to RT | High coupling efficiency | Requires careful moisture control |
| Imidazolinium chloride-mediated cyclization | 2-chloro-1,3-dimethylimidazolinium chloride, triethylamine | DCM, RT, 12 h | Mild, selective | Moderate yields, purification needed |
| Microwave-assisted synthesis | FeCl3, I2, diselenides | Microwave, 80°C, 30 min | Rapid, good yields | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the trimethoxyphenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while reduction can produce modified trimethoxyphenyl compounds .
Scientific Research Applications
3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The compound may also interact with other proteins and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural Features
The compound’s defining structural element is the (3,4,5-trimethoxyphenyl)methyl substituent, which distinguishes it from other oxadiazole derivatives. Key analogs and their substituents include:
| Compound Name | Substituents | Molecular Formula | Core Structure |
|---|---|---|---|
| Target Compound | 3-[(3,4,5-Trimethoxyphenyl)methyl] | C₁₃H₁₆N₂O₆ | 1,2,3-Oxadiazole |
| 3-(4-Methoxyphenyl)-4-(trifluoromethyl) analog | 4-Methoxyphenyl, trifluoromethyl | C₁₀H₈F₃N₂O₃ | 1,2,3-Oxadiazole |
| 4-Iodo-3-(4-methoxyphenyl) analog | 4-Methoxyphenyl, iodo | C₉H₇IN₂O₃ | 1,2,3-Oxadiazole |
| Podophyllotoxin derivative 3a | 3,4,5-Trimethoxyphenyl, trifluoromethyl | C₂₃H₂₁F₃O₆ | Dihydrofuran-2-one |
| Tubulin inhibitor 6h | 3,4,5-Trimethoxybenzoyl | C₂₀H₁₉N₃O₅ | 1,2,3-Triazole |
Key Observations :
- The trimethoxyphenyl group in the target compound enhances lipophilicity (predicted logP ~2.5) compared to analogs with fewer methoxy groups (e.g., 4-methoxyphenyl analog: logP ~1.8) .
- Bulkier substituents like trimethoxyphenyl may hinder membrane permeability but improve target binding specificity .
Pharmacological Activity
The trimethoxyphenyl group is associated with diverse bioactivities, but the oxadiazole core likely directs target specificity. For example, dihydrofuranone-based derivatives (e.g., 3a) target PPARγ, whereas triazole-thiones () exhibit antimicrobial effects. The target compound’s zwitterionic nature may favor interactions with polar binding pockets .
Q & A
Q. What are the optimal synthetic routes for 3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclocondensation of precursors such as 3,4,5-trimethoxybenzyl halides with oxadiazole derivatives. Key steps include:
- Precursor Preparation: Reacting 3,4,5-trimethoxybenzyl chloride with hydroxylamine to form the oxime intermediate.
- Cyclization: Using reagents like POCl₃ or DCC to promote cyclocondensation under anhydrous conditions.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.
Critical parameters include temperature control (60–80°C for cyclization) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can spectroscopic methods characterize this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.8–7.2 ppm for trimethoxyphenyl) and oxadiazole protons (δ 8.1–8.5 ppm).
- ¹³C NMR: Confirm carbonyl (C=O, δ 160–170 ppm) and quaternary carbons in the oxadiazole ring.
- IR Spectroscopy: Detect C-O stretching (1250–1050 cm⁻¹) from methoxy groups and C=N/C=O vibrations (1650–1750 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. cytotoxic effects)?
Methodological Answer: Contradictions arise from variations in assay conditions or target selectivity. A systematic approach includes:
- Dose-Response Studies: Test compound efficacy across a range (0.1–100 μM) to distinguish therapeutic vs. toxic thresholds.
- Target-Specific Assays: Use kinase profiling or protein-binding assays (e.g., SPR) to identify off-target interactions.
- In Vivo Validation: Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in rodent models to in vitro data.
For example, highlights conflicting results in apoptosis induction, resolved by adjusting cellular redox conditions .
Q. What computational models predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to tubulin or DNA topoisomerase II, common targets for trimethoxyphenyl derivatives. Key parameters:
- Grid Box Size: 60 × 60 × 60 Å centered on the active site.
- Scoring Function: AMBER force field for energy minimization.
- QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using descriptors like LogP and polar surface area.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Experimental Design Considerations
Q. How to optimize reaction yields while minimizing byproducts?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) vs. organocatalysts (e.g., DMAP) for cyclization efficiency.
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reaction kinetics.
- Byproduct Analysis: Use HPLC-MS to identify impurities (e.g., unreacted precursors) and adjust stoichiometry (1:1.2 molar ratio of benzyl halide to oxadiazole precursor) .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data vs. computational predictions?
Methodological Answer:
- X-ray Crystallography: Refine unit cell parameters (e.g., space group P2₁/c) and compare bond lengths (C–N: 1.32 Å vs. predicted 1.35 Å).
- Torsion Angle Adjustments: Use Mercury software to align experimental (: C11–C3–C4–C5 = −178.75°) and DFT-calculated angles.
- Electron Density Maps: Analyze residual density peaks (>0.3 e/ų) to identify disordered solvent or counterions .
Table: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Cyclocondensation | 78 | 97 | POCl₃, 70°C, N₂ atmosphere | |
| Microwave-Assisted | 85 | 95 | 150 W, 100°C, 30 min | |
| Solvent-Free | 65 | 90 | Grinding, 2 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
